molecular formula C15H14N2O5 B4163615 N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No.: B4163615
M. Wt: 302.28 g/mol
InChI Key: UHCXMHUYYNWACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide typically involves multiple steps:

    Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization.

    Introduction of the nitrophenyl group: This step involves nitration of an aromatic ring, followed by coupling with the tricyclic core.

    Formation of the carboxamide group: This is typically done through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tricyclic core provides structural stability. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrophenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a tricyclic core.

    3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide: Contains a naphthalene ring instead of a tricyclic core.

Uniqueness

N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring complex molecular architectures.

Properties

IUPAC Name

N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-14(16-8-2-1-3-9(6-8)17(20)21)12-7-4-10-11(5-7)22-15(19)13(10)12/h1-3,6-7,10-13H,4-5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCXMHUYYNWACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 4
N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 6
N-(3-nitrophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.